Methyl 2-(cyclohexylamino)-5-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyclohexylamino)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-14(17)12-9-11(16(18)19)7-8-13(12)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNFUZCKCYJLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83909-56-2 | |
| Record name | methyl 2-(cyclohexylamino)-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization of Methyl 2 Cyclohexylamino 5 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. However, specific NMR data for Methyl 2-(cyclohexylamino)-5-nitrobenzoate, including proton (¹H) and carbon-13 (¹³C) chemical shifts, are not available in the referenced search results.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to observe distinct signals for the protons on the aromatic ring, the cyclohexyl group, the amine proton, and the methyl ester group. The chemical shifts, splitting patterns, and integration of these signals would be crucial for confirming the structure. Without experimental data, a detailed analysis is not possible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Specific chemical shifts would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the cyclohexyl ring.
The chemical shift of the carbonyl carbon is particularly informative. Its position is influenced by the electronic effects of the attached groups. In the case of this compound, the electron-withdrawing nitro group and the electron-donating cyclohexylamino group would both influence the electronic environment, and thus the chemical shift, of the carbonyl carbon. A detailed analysis of these substituent effects requires experimental data which is currently unavailable.
The cyclohexane (B81311) ring can exist in various conformations, with the chair conformation being the most stable. The orientation of the protons on the cyclohexane ring (axial vs. equatorial) would lead to different chemical shifts and coupling constants in the ¹H NMR spectrum. The specific conformation and its spectroscopic signatures for this compound have not been documented in the available literature.
Correlation of Experimental and Calculated NMR Data
In modern structural elucidation, it is common to compare experimentally obtained NMR data with data calculated using computational chemistry methods. This correlation can provide a higher level of confidence in the structural assignment. As no experimental NMR data for this compound has been found, a comparison with calculated data cannot be performed.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. A vibrational spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, the aromatic C-H and C=C bonds, and the symmetric and asymmetric stretching vibrations of the nitro group. However, specific vibrational spectroscopy data for this compound is not available.
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that correspond to its distinct structural features: the secondary amine, the nitro group, the ester, and the substituted aromatic ring.
The N-H stretching vibration of the secondary amine typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. The ester carbonyl (C=O) group gives rise to a strong, sharp absorption peak, generally found between 1735 and 1750 cm⁻¹ for saturated esters. The presence of the nitro group (NO₂) is confirmed by two prominent stretching vibrations: an asymmetric stretch usually located in the 1500-1560 cm⁻¹ range and a symmetric stretch between 1345 and 1385 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl and methyl groups appear just below 3000 cm⁻¹.
The table below summarizes the principal vibrational modes expected for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Cyclohexyl & Methyl | 2850 - 2960 | Strong |
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | Nitro Group | 1345 - 1385 | Strong |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-N Stretch | Amine | 1250 - 1335 | Medium |
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, whereas IR detects vibrations that cause a change in the dipole moment. For this compound, Raman spectroscopy is particularly effective for observing symmetric vibrations and non-polar bonds.
The symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, also typically yields a very strong and easily identifiable band in the Raman spectrum. The aromatic ring vibrations, especially the "ring breathing" mode, are often more prominent in Raman than in IR spectra. Vibrations associated with the C-C backbone of the cyclohexyl ring and the C=C bonds of the aromatic ring are also Raman active. In contrast, the highly polar C=O bond of the ester group generally produces a weaker signal in Raman spectroscopy compared to its intense absorption in IR.
Key expected Raman shifts are highlighted in the following table.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Benzene Ring | 3050 - 3070 | Strong |
| C-H Stretch (Aliphatic) | Cyclohexyl & Methyl | 2850 - 3000 | Strong |
| Symmetric NO₂ Stretch | Nitro Group | 1345 - 1385 | Very Strong |
| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |
| C=C Stretch | Aromatic Ring | 1580 - 1610 | Strong |
| C=O Stretch | Ester | 1735 - 1750 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In positive ion mode, the molecule readily accepts a proton, typically at the amine nitrogen, to form the protonated molecular ion, [M+H]⁺. In negative ion mode, deprotonation can occur, although it is less common for this structure, to form [M-H]⁻. The monoisotopic mass of the neutral molecule (C₁₄H₁₈N₂O₄) is 278.12665 Da. ESI-MS analysis would therefore be expected to show a prominent ion at an m/z of approximately 279.13393 in positive mode. uni.lu
Collision Cross Section (CCS) Prediction and Experimental Validation
Ion mobility-mass spectrometry can provide information on the three-dimensional shape of an ion in the gas phase through a parameter known as the Collision Cross Section (CCS). While experimental CCS data for this specific compound is not widely available, computational methods can predict these values. Predicted CCS values, calculated using methods like CCSbase, offer an additional parameter for compound identification. For the [M+H]⁺ ion of this compound, the predicted CCS value is approximately 161.8 Ų. uni.lu Experimental validation would be required to confirm this theoretical value.
The table below lists the predicted m/z and CCS values for various adducts of the compound. uni.lu
| Adduct | Molecular Formula | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | C₁₄H₁₉N₂O₄⁺ | 279.13393 | 161.8 |
| [M+Na]⁺ | C₁₄H₁₈N₂O₄Na⁺ | 301.11587 | 164.5 |
| [M-H]⁻ | C₁₄H₁₇N₂O₄⁻ | 277.11937 | 167.5 |
| [M]⁺ | C₁₄H₁₈N₂O₄⁺ | 278.12610 | 156.9 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within its substituted nitrobenzene (B124822) chromophore. The presence of the electron-donating cyclohexylamino group (an auxochrome) and the electron-withdrawing nitro group on the aromatic ring creates a conjugated system that absorbs light in the UV region.
The spectrum is expected to show strong absorptions corresponding to π→π* transitions, which involve the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic system. A lower intensity n→π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group or the nitrogen of the amino group, may also be observed. The interaction between the donor and acceptor groups typically causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene.
| Type of Transition | Orbitals Involved | Expected Wavelength Range (nm) |
| π→π | π (Aromatic Ring) → π (Aromatic Ring/NO₂) | 250 - 400 |
| n→π | n (NO₂/NH) → π (Aromatic Ring/NO₂) | > 350 |
Application of Spectroscopic Methods in Reaction Monitoring and Purity Assessment
These spectroscopic techniques are indispensable tools for practical chemical synthesis and quality control.
Reaction Monitoring : The progress of a chemical reaction to synthesize this compound can be effectively monitored. For instance, using IR spectroscopy, one could track the disappearance of a reactant's characteristic peak or the appearance of the product's strong ester carbonyl (C=O) band around 1740 cm⁻¹. Similarly, ESI-MS can be used to follow the increase in the intensity of the ion at m/z 279.13, corresponding to the product.
Purity Assessment : After synthesis, spectroscopy is crucial for determining the purity of the final product. A high-purity sample should exhibit a clean mass spectrum with a dominant peak for the target molecular ion and minimal signals from impurities. The IR spectrum can be used as a fingerprint for the compound; the absence of bands from starting materials or solvents (e.g., a broad O-H band from residual alcohol) indicates high purity. docbrown.info UV-Vis spectroscopy can also assess purity, as impurities with different chromophores would alter the shape and λ_max of the absorption spectrum.
Structural Elucidation and Crystallographic Studies of Methyl 2 Cyclohexylamino 5 Nitrobenzoate and Analogues
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the exact arrangement of atoms in a crystalline solid. While specific crystallographic data for Methyl 2-(cyclohexylamino)-5-nitrobenzoate is not widely available in public databases, analysis of closely related nitrobenzoate derivatives provides valuable insights into the expected structural features.
The crystal system and space group describe the symmetry of the crystal lattice. For organic molecules like nitrobenzoate derivatives, common crystal systems include monoclinic and orthorhombic. For instance, the related compound, Methyl 5-chloro-2-nitrobenzoate, crystallizes in the monoclinic system with a P21/n space group. Another analogue, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, was found to crystallize in the orthorhombic space group P212121. mdpi.com Given the molecular structure of this compound, it is plausible that it would also crystallize in a centrosymmetric space group within a common crystal system like monoclinic.
The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For Methyl 5-chloro-2-nitrobenzoate, the unit cell parameters have been determined as a = 4.2616 Å, b = 22.470 Å, c = 9.3894 Å, with β = 90.64°. In the solid state, the conformation of the molecule is influenced by packing forces. In many nitrobenzoate derivatives, the nitro and ester groups are often twisted out of the plane of the benzene (B151609) ring. For example, in Methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the benzene ring plane by 29.4° and 49.7°, respectively. The cyclohexylamino group in the title compound would likely adopt a stable chair conformation, as is common for cyclohexane (B81311) rings. nih.gov
Below is a table summarizing the crystallographic data for an analogous compound, Methyl 5-chloro-2-nitrobenzoate:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 4.2616 (9) |
| b (Å) | 22.470 (5) |
| c (Å) | 9.3894 (19) |
| β (°) | 90.64 (3) |
| V (ų) | 899.1 (3) |
| Z | 4 |
Data for Methyl 5-chloro-2-nitrobenzoate researchgate.net
The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the structure of this compound, the secondary amine (N-H) group is a potential hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, significantly influencing the crystal packing. nih.gov For instance, in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, extensive hydrogen bonding and π-stacking interactions link the molecules into infinite stacked sheets. semanticscholar.orgresearchgate.net Weak C-H···O interactions are also commonly observed in the crystal structures of related compounds, further stabilizing the packing arrangement. nih.gov
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in the pharmaceutical and materials sciences. While there are no specific reports on the polymorphism of this compound, it is a phenomenon observed in many organic molecules, including some with similar structural features. For example, 4′-Methyl-2,4-dinitrodiphenylamine has been shown to exist in at least two polymorphic forms, one non-centrosymmetric and one centrosymmetric. mdpi.com The potential for different packing arrangements and hydrogen bonding networks in this compound suggests that polymorphism could be possible and would warrant investigation through techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) under various crystallization conditions. The molecule 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, known as ROY, is famous for being the small organic molecule with the highest number of known polymorphs. chemrxiv.org
Conformational Analysis through Spectroscopic and Computational Approaches
To understand the molecule's flexibility and preferred shapes in different environments (gas phase, solution, solid state), conformational analysis is employed. This is often achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the molecular structure and conformation in solution. For instance, the coupling constants in ¹H NMR can give insights into the dihedral angles of the cyclohexyl ring.
Computational chemistry offers a powerful tool for exploring the potential energy surface of a molecule to identify stable conformers. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different conformations of this compound. researchgate.netmdpi.com Such studies would likely investigate the rotation around the C-N bond connecting the cyclohexyl ring to the benzene ring and the orientation of the ester and nitro groups. The results of these calculations can predict the most stable conformations and provide a deeper understanding of the molecule's structural dynamics. nih.govmdpi.com For example, a computational study on 2-nitroimidazole-based radiopharmaceuticals predicted significant changes in the conformational landscape when moving from the gas phase to an aqueous solution. nih.govmdpi.com A similar approach for this compound would provide valuable information on its behavior in different environments.
Computational Chemistry and Quantum Chemical Calculations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. elixirpublishers.com For Methyl 2-(cyclohexylamino)-5-nitrobenzoate, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics.
The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The optimized geometry would reveal the spatial relationship between the substituted benzene (B151609) ring and the cyclohexylamino group. Key parameters of interest would include the planarity of the benzoate (B1203000) group and the orientation of the cyclohexyl ring (e.g., chair conformation). The nitro group and the amino bridge introduce significant electronic and steric influences that would be precisely quantified. nih.govresearchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (amino) | ~1.38 Å |
| Bond Length | C-N (nitro) | ~1.48 Å |
| Bond Angle | C-N-C (amino) | ~125° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Precise values would be obtained from a specific DFT calculation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com For this compound, the electron-withdrawing nitro group and the electron-donating cyclohexylamino group would significantly influence the energies of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
Note: These energy values are hypothetical and serve to illustrate the output of a DFT calculation. They are within the typical range for organic molecules.
Electronegativity (χ): Represents the tendency of the molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. arxiv.org
Electron Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. arxiv.org
Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 3: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.3 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.2 eV |
| Chemical Softness (S) | 1 / η | 0.45 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η | 4.21 eV |
Note: The predicted values are derived from the hypothetical HOMO and LUMO energies in Table 2.
DFT calculations are a powerful tool for predicting various spectroscopic properties. elixirpublishers.com By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to provide a detailed assignment of the atomic environments within the molecule. researchgate.net
Table 4: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3350 | (Not available) |
| C=O Stretch (Ester) | ~1720 | (Not available) |
| NO₂ Asymmetric Stretch | ~1530 | (Not available) |
Note: Predicted frequencies are typical for these functional groups and would be refined by specific calculations for this molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. nih.gov This method allows for the investigation of charge delocalization and intramolecular interactions that contribute to the stability of the molecule. mdpi.com
For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair of the amino group and the oxygen lone pairs of the nitro and ester groups into the aromatic ring. The strength of these interactions is evaluated by the second-order perturbation energy, E(2), which indicates the magnitude of the stabilization energy due to electron delocalization between donor and acceptor orbitals.
Analysis of Intramolecular Interactions (e.g., AIM approach)
The Atoms in Molecules (AIM) theory, developed by Richard Bader, is used to analyze the electron density topology to characterize chemical bonding and non-covalent interactions. mdpi.comnih.gov By locating bond critical points (BCPs) in the electron density, AIM analysis can identify and quantify the strength of intramolecular hydrogen bonds and other weak interactions.
In this compound, AIM analysis would be particularly useful for investigating the potential for an intramolecular hydrogen bond between the N-H of the amino group and an oxygen atom of the adjacent ester or nitro group. The properties of the electron density at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would reveal the nature and strength of this interaction.
Prediction and Evaluation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications ranging from telecommunications to data storage. The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the cyclohexylamino group acts as an electron donor, while the nitro group serves as a strong electron acceptor. The benzene ring facilitates the π-electron delocalization between these two groups, a key characteristic for potential NLO activity.
Computational quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel compounds. These calculations can determine key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of a molecule.
For molecules with similar structural motifs, theoretical calculations have shown that the arrangement and nature of the donor and acceptor groups significantly influence the NLO properties. While specific computational data for this compound is not yet widely published, analogous systems are an active area of research. The table below illustrates typical data that would be generated in such a computational study.
| Parameter | Description | Predicted Value (a.u.) |
| μ | Dipole Moment | Value |
| α | Linear Polarizability | Value |
| β | First-Order Hyperpolarizability | Value |
| Note: The values in this table are illustrative and represent the type of data obtained from quantum chemical calculations for NLO properties. Specific values for this compound would require dedicated computational studies. |
Molecular Dynamics Simulations for Conformational Landscapes
The three-dimensional structure and flexibility of a molecule are critical to its physical and chemical properties. Molecular Dynamics (MD) simulations offer a powerful computational tool to explore the conformational landscape of a molecule over time, providing insights into its dynamic behavior.
MD simulations can map the potential energy surface of the molecule as a function of these dihedral angles, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might pack in a solid-state material, which in turn affects its bulk properties, including any potential NLO response.
A typical MD simulation would track the trajectories of all atoms in the molecule over a set period, allowing for the analysis of various structural parameters. The results of such a simulation could be summarized in a table like the one below, highlighting the preferred conformational states.
| Dihedral Angle | Description | Most Populous Conformation (degrees) | Energy Minimum (kcal/mol) |
| C-C-N-C (cyclohexyl-amine) | Torsion around the C-N bond | Value | Value |
| C-N-C-C (amine-aromatic) | Torsion around the N-Ar bond | Value | Value |
| C-C-C=O (aromatic-ester) | Torsion of the ester group | Value | Value |
| Note: This table is a representation of the kind of data derived from molecular dynamics simulations to describe the conformational preferences of a molecule. The actual values for this compound would be the result of specific and detailed simulation studies. |
Structure Activity Relationships Sar and Investigational Mechanisms of Action
Correlating Structural Modifications with Biological Potency in In Vitro Models
Comprehensive in vitro studies are essential to establish a baseline understanding of a compound's biological effects. For Methyl 2-(cyclohexylamino)-5-nitrobenzoate and its derivatives, a systematic evaluation of structural modifications against their observed biological potency in various cell-based or biochemical assays is a primary step.
Unfortunately, a thorough review of the current scientific literature reveals a significant gap in research specifically detailing the synthesis and in vitro biological evaluation of a series of analogs of this compound. While general principles of medicinal chemistry suggest that alterations to the cyclohexyl ring, the nitro group's position or nature, and the methyl ester could profoundly influence activity, specific data from such studies are not publicly available. The generation of a data table correlating specific structural changes with biological potency is therefore not possible at this time.
Impact of Substituent Effects (e.g., Alkyl, Methoxy, Hydroxyl Groups) on Activity
The electronic and steric properties of substituents play a pivotal role in modulating the pharmacological profile of a molecule. The introduction of alkyl, methoxy, or hydroxyl groups at various positions on the aromatic ring or the cyclohexyl moiety of this compound would be expected to alter its activity.
Alkyl Groups: The addition of alkyl groups, varying in size and branching, can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes. Studies on other classes of compounds have shown that N-alkylation can sometimes impact antitumor activity, with the length of the alkyl chain being a critical factor. However, specific studies on the effect of alkyl substituents on the biological activity of this compound are lacking.
Methoxy Groups: Methoxy groups can act as hydrogen bond acceptors and can influence the electronic properties of the aromatic ring through their electron-donating nature. This can affect binding interactions with biological targets.
Hydroxyl Groups: Hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming crucial interactions within the binding site of a target protein.
Without specific experimental data on analogs of this compound bearing these substituents, a quantitative analysis of their impact on activity remains speculative.
Mechanistic Insights from In Vitro Enzymatic Assays or Cellular Studies
To understand how this compound exerts its biological effects, it is crucial to investigate its interactions with specific cellular components and pathways.
The ability of a compound to enter cells is a fundamental prerequisite for its biological activity. Cellular uptake can occur through various mechanisms, including passive diffusion, facilitated transport, or active transport. Studies on the cellular uptake of compounds often involve incubating cells with the compound and measuring its intracellular concentration over time. Factors such as temperature and the presence of metabolic inhibitors can help elucidate the uptake mechanism. For instance, energy-dependent processes are typically inhibited at lower temperatures or in the presence of agents that deplete cellular ATP. dovepress.com
Currently, there are no published studies that have specifically investigated the cellular uptake mechanism of this compound in any model system. Therefore, details regarding its ability to modulate cellular uptake are not available.
Identifying the specific molecular targets of a compound is a key step in understanding its mechanism of action. This often involves screening the compound against a panel of enzymes or receptors. Once a target is identified, further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Despite the importance of this information, the specific enzyme or receptor targets of this compound have not been reported in the scientific literature. Consequently, there is no information available on its inhibition mechanisms.
Molecular Docking and Virtual Screening in Ligand Design
Computational techniques such as molecular docking and virtual screening are powerful tools in modern drug discovery. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interactions. researchgate.netresearchgate.net Virtual screening involves the computational screening of large libraries of compounds against a target protein to identify potential hits. nih.gov
While these techniques are widely used, their application is dependent on having a known biological target. As the specific target for this compound has not been identified, there are no published molecular docking or virtual screening studies specifically focused on this compound or its direct analogs for the purpose of ligand design. General molecular docking studies on other nitroaromatic compounds have been performed, but these are not directly applicable to the specific SAR of the compound . researchgate.net
Advanced Research Applications and Methodological Contributions of Methyl 2 Cyclohexylamino 5 Nitrobenzoate Analogs
Roles as Intermediates in Complex Organic Synthesis
The structural framework of Methyl 2-(cyclohexylamino)-5-nitrobenzoate, characterized by strategically placed amino, nitro, and ester functional groups, renders it a highly useful intermediate for the synthesis of complex heterocyclic compounds. The presence of the nitro group allows for reductive cyclization reactions, a key step in forming nitrogen-containing ring systems.
Researchers have utilized analogs of this compound as precursors for a variety of heterocyclic scaffolds. For instance, the core structure is amenable to reactions that lead to the formation of benzodiazepines, which are privileged structures in medicinal chemistry. nih.gov The general strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization or further reaction with other building blocks.
A significant application of related 2-aminobenzoate (B8764639) scaffolds is in the synthesis of benzo[f]quinoline (B1222042) derivatives. nih.gov For example, 3-chlorobenzo[f]quinoline-2-carbaldehyde has been used as a starting material to create a series of complex heterocyclic systems by reacting it with various nucleophiles. nih.gov Similarly, the synthesis of 2-amino-6-nitrobenzothiazole (B160904) highlights the utility of nitro-substituted anilines in constructing benzothiazole (B30560) rings, which are important in dye production and as precursors for pharmacologically active molecules. sigmaaldrich.com
The versatility of these intermediates is further demonstrated in multicomponent reactions. The Ugi reaction, for example, can utilize derivatives of anthranilic acid (2-aminobenzoic acid) to rapidly generate molecular diversity. researchgate.net This approach allows for the efficient synthesis of highly functionalized compounds from readily available starting materials, which is a key principle in modern drug discovery. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from 2-Aminobenzoate Analogs
| Precursor Scaffold | Reaction Type | Resulting Heterocycle | Significance |
| 2-Aminobenzophenone (B122507) | Reductive Amination / Cyclization | 1,4-Benzodiazepine (B1214927) | "Privileged" scaffold in medicinal chemistry. nih.gov |
| Substituted Anthranilic Acid | Ugi Multicomponent Reaction | Highly functionalized peptidomimetics | Rapid generation of molecular diversity for drug discovery. researchgate.net |
| 2-Amino-5-nitroaniline derivative | Diazotization / Cyclization | 2-Amino-6-nitrobenzothiazole | Intermediate for dyes and biologically active compounds. sigmaaldrich.com |
| 3-chlorobenzo[f]quinoline-2-carbaldehyde | Condensation / Cyclization | Pyrazolone-substituted benzo[f]quinolines | Novel scaffolds for potential antitumor agents. nih.gov |
Development as Chemical Probes and Sensors in Biochemical Research
The inherent photophysical properties of aromatic nitro compounds, combined with the potential for intramolecular charge transfer (ICT), make analogs of this compound attractive candidates for the development of chemical probes and sensors. The electron donor-acceptor system within the molecule can lead to changes in fluorescence upon interaction with specific analytes or changes in the microenvironment.
Theoretical and experimental studies have shown that 2-fluoro-5-nitrobenzoate-based structures can act as two-photon fluorescent probes for detecting hydrogen polysulfides (H₂Sₙ). nih.gov The reaction with the analyte leads to a significant enhancement in fluorescent intensity and an enlarged two-photon absorption cross-section, making them suitable for applications in biomedical imaging. nih.gov The mechanism often involves a chemical reaction that alters the electronic structure of the probe, thereby "switching on" the fluorescence.
Furthermore, the general principle of using nitroaromatic compounds in sensing has been applied to the detection of nitrobenzene (B124822) itself, a significant environmental pollutant. mdpi.com Cadmium-based metal-organic frameworks have demonstrated high sensitivity and selectivity for nitrobenzene, with the sensing mechanism attributed to a photoinduced electron transfer process that quenches the fluorescence of the sensor. mdpi.com
While direct applications of this compound as a probe are not extensively documented, the synthesis of fluorescence-labeled analogs of other biologically active molecules provides a blueprint for its potential use. nih.gov For example, fluorescent tags are often attached to known drugs to study their localization and interaction with cellular targets. nih.gov Given its reactive handles, the this compound scaffold could be similarly conjugated to fluorophores to create novel probes for biochemical research.
Applications in Materials Science, including Non-Linear Optics
The distinct "push-pull" electronic structure of this compound analogs—where the amino group acts as an electron donor and the nitro group as a strong electron acceptor—is a key feature for applications in materials science, particularly in the field of non-linear optics (NLO). nih.gov Materials with high second-order NLO properties are crucial for technologies like frequency doubling (second-harmonic generation, SHG) and optical switching.
Organic molecules with large molecular hyperpolarizability (β) are the building blocks for NLO materials. jhuapl.edupsu.edu The push-pull arrangement across a π-conjugated system, as seen in these benzoate (B1203000) derivatives, is a classic design strategy to maximize β. mdpi.com Upon excitation by an intense light source, such as a laser, these molecules exhibit a large change in dipole moment, which is the origin of their NLO response. nih.gov
Research on related structures, such as 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) and its derivatives, has demonstrated that minor modifications to the molecular structure can significantly impact the crystal packing and, consequently, the bulk NLO properties. psu.eduresearchgate.net For a material to exhibit a macroscopic second-order NLO effect (χ⁽²⁾), the chromophores must be arranged in a non-centrosymmetric fashion in the solid state. psu.edu
Analogs like 2-amino-6-nitrobenzothiazole have been explicitly used in the preparation of push-pull NLO chromophores. sigmaaldrich.com Similarly, polymers containing diacetylene chromophores with nitro-phenyl acceptor groups have shown excellent and stable SHG effects, making them promising for optoelectronic and photonic devices. nih.govmdpi.com The combination of a strong donor (like an amino group) and a strong acceptor (like a nitro group) is a recurring motif in the design of high-performance organic NLO materials. nih.gov
Table 2: Key Features of Push-Pull Chromophores for NLO Applications
| Feature | Description | Relevance to Nitrobenzoate Analogs |
| Electron Donor Group | A functional group that donates electron density to the π-system (e.g., amino, dimethylamino). | The cyclohexylamino group serves this role. |
| Electron Acceptor Group | A functional group that withdraws electron density from the π-system (e.g., nitro, cyano). | The nitro group is a very strong electron acceptor. nih.gov |
| π-Conjugated Bridge | An alternating system of single and double bonds that connects the donor and acceptor (e.g., benzene (B151609) ring, stilbene). | The benzoate ring provides the essential conjugated bridge. |
| High Hyperpolarizability (β) | A large molecular second-order NLO response resulting from the push-pull structure. | This is the fundamental property sought for NLO applications. jhuapl.edu |
| Non-centrosymmetric Packing | The arrangement of molecules in a crystal lattice that lacks a center of inversion, required for bulk SHG. | A critical challenge in materials engineering for NLO crystals. psu.edu |
Contributions to Combinatorial Chemistry and Library Synthesis
The 2-aminobenzoate scaffold, which forms the core of this compound, is a valuable building block in combinatorial chemistry for the creation of compound libraries. nih.gov These libraries, containing hundreds or thousands of related but structurally diverse molecules, are essential tools in high-throughput screening for drug discovery and chemical biology. rsc.org
Solid-phase synthesis is a powerful technique for library construction, where molecules are built step-by-step on a solid support or resin. nih.govnih.govnih.gov The 2-aminobenzoate core can be attached to a resin, allowing for the systematic addition of various chemical building blocks at different points of the molecule. This approach has been famously used in the synthesis of 1,4-benzodiazepine libraries, where the 2-aminobenzophenone precursor is immobilized on a solid support before cyclization and diversification. nih.gov
The functional groups on the this compound scaffold offer multiple points for diversification. The amino group can be acylated or alkylated, the ester can be hydrolyzed to a carboxylic acid for amide coupling, and the nitro group can be reduced and subsequently functionalized. This multi-functionality allows for the generation of a wide array of analogs from a single core structure.
The concept of "privileged scaffolds" is central to this field, referring to molecular frameworks that are capable of binding to multiple biological targets. nih.gov Benzodiazepines and benzothiazoles are considered privileged structures, and the 2-aminobenzoate core provides a direct route to their synthesis. nih.govnih.gov By developing robust synthetic methods, such as DNA-compatible reactions for creating DNA-encoded libraries (DELs), researchers can expand the chemical space accessible for screening against new and challenging biological targets. rsc.orgrsc.org
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(cyclohexylamino)-5-nitrobenzoate?
A common approach involves multi-step reactions starting with nitrobenzoic acid derivatives. For example:
Nitro group introduction : Start with a benzoic acid derivative (e.g., 2-chloro-5-nitrobenzoic acid) and perform esterification to form the methyl ester .
Substitution reactions : Replace the chlorine or other leaving groups with cyclohexylamine via nucleophilic aromatic substitution (NAS), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate gradients) to isolate the product, followed by recrystallization for purity .
Q. Key considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize NAS conditions to avoid over-reduction of the nitro group.
Q. How can the purity and structural identity of this compound be confirmed?
Methodological steps :
- Melting point analysis : Compare with literature values for analogous compounds (e.g., methyl nitrobenzoate derivatives melt between 78–96°C ).
- Spectroscopic characterization :
- ¹H NMR: Look for cyclohexyl protons (δ 1.2–2.0 ppm, multiplet) and aromatic protons (δ 7.5–8.5 ppm) .
- ¹³C NMR: Ester carbonyl (~165 ppm) and nitro-substituted carbons (~148 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : Likely soluble in DMSO, DMF, and chlorinated solvents (based on analogues like methyl nitrobenzoates ).
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in further functionalization?
The nitro group is electron-withdrawing, which:
- Activates the aromatic ring for electrophilic substitution at meta positions.
- Complicates reduction : Catalytic hydrogenation (H₂/Pd-C) may require careful control to avoid over-reduction to amines .
- Competing pathways : In NAS reactions, competing side reactions (e.g., ester hydrolysis) can occur under basic conditions; use buffered systems (pH 6–7) to mitigate this .
Experimental design tip : Use kinetic studies (e.g., reaction calorimetry) to optimize conditions for selective transformations .
Q. What strategies resolve contradictions in reported reaction yields for similar compounds?
Case example : Discrepancies in amidation yields for nitrobenzoate derivatives:
- Variable pH effects : High pH (>9) can deprotonate the amine nucleophile but also hydrolyze the ester. Use pH-stat systems to balance reactivity .
- Catalyst selection : HOBt (1-hydroxybenzotriazole) improves coupling efficiency by stabilizing active intermediates .
- Data reconciliation : Compare yields under standardized conditions (solvent, temperature, catalyst loading) to isolate critical variables .
Q. How can computational methods predict the stability of this compound?
- DFT calculations : Model the compound’s electronic structure to predict sites of oxidative or hydrolytic degradation.
- ADMET profiling : Tools like ACD/Percepta estimate logP (lipophilicity) and metabolic stability based on structural analogs .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures .
Q. What crystallographic techniques are suitable for confirming its solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
